molecular formula C9H9ClN2 B8367771 3-(2-Cyanoethyl)-4-chloroaniline CAS No. 90691-36-4

3-(2-Cyanoethyl)-4-chloroaniline

Cat. No.: B8367771
CAS No.: 90691-36-4
M. Wt: 180.63 g/mol
InChI Key: NVIUTTYSVKPXSB-UHFFFAOYSA-N
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Description

3-(2-Cyanoethyl)-4-chloroaniline (CAS: 90691-36-4) is a substituted aniline derivative featuring a chloro group at the para-position and a cyanoethyl group (-CH₂CH₂CN) at the meta-position of the benzene ring. This structure combines the electron-withdrawing effects of both substituents, which likely influence its chemical reactivity, solubility, and biological activity.

Properties

CAS No.

90691-36-4

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

3-(5-amino-2-chlorophenyl)propanenitrile

InChI

InChI=1S/C9H9ClN2/c10-9-4-3-8(12)6-7(9)2-1-5-11/h3-4,6H,1-2,12H2

InChI Key

NVIUTTYSVKPXSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CCC#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Mono-Chloroaniline Isomers

The simplest analogs are the mono-chloroaniline isomers:

Compound Substituents Molecular Weight Melting Point (°C) Solubility Biodegradability
4-Chloroaniline 4-Cl 127.57 72.5 Soluble in hot water, alcohol 60–75% degradation efficiency
2-Chloroaniline 2-Cl 127.57 -14 Soluble in organic solvents Degraded by Moraxella sp.
3-Chloroaniline 3-Cl 127.57 Not reported Similar to 4-isomer Supported

Key Differences :

  • Positional Effects : The para-chloro substituent in 4-chloroaniline enhances its electron-withdrawing nature compared to ortho- and meta-isomers. This affects reactivity in electrophilic substitution reactions.
  • Biodegradation : 4-Chloroaniline is efficiently degraded by bacteria (e.g., Pseudomonas putida CA16) via a modified ortho-cleavage pathway , while 3,4-dichloroaniline resists degradation .
  • Toxicity : Subchronic oral toxicity values (VTR) differ: 4-chloroaniline (0.03 mg/kg/day) is more toxic than 2- (0.07 mg/kg/day) and 3-chloroaniline (0.05 mg/kg/day) .

Halogenated and Alkyl-Substituted Derivatives

4-Chloro-2-toluidine (CAS: 95-69-2)
  • Structure : Contains a methyl group (2-CH₃) and 4-Cl .
  • Properties : Increased hydrophobicity due to the methyl group, altering solubility and environmental persistence. Toxicity data are less studied compared to 4-chloroaniline .
4-Chloro-2-iodoaniline (CAS: 63069-48-7)
  • Structure : Substituted with 4-Cl and 2-I .
  • No biodegradation data are available .

Complex Substituted Anilines

4-(Azepan-1-ylcarbonyl)-3-chloroaniline (CAS: 524955-73-5)
  • Structure : Features a chloro group and an azepane carbonyl moiety.
  • Properties : The azepane group increases molecular weight (252.74 g/mol) and may enhance lipophilicity, affecting membrane permeability in biological systems .
3-Chloro-N-[(2-chlorophenyl)methyl]-4-fluoroaniline
  • Structure : Contains 3-Cl , 4-F , and a benzyl group .

Toxicity and Environmental Impact

Compound Subchronic Oral VTR (mg/kg/day) Methemoglobinemia Risk Environmental Persistence
4-Chloroaniline 0.03 High Moderate (biodegradable)
3-(2-Cyanoethyl)-4-chloroaniline Not reported Potential cyanide release Likely persistent

Notes:

  • The cyanoethyl group in this compound introduces a risk of cyanide generation upon metabolic breakdown, though direct evidence is lacking.
  • Environmental persistence may increase due to reduced biodegradability compared to 4-chloroaniline, as bulky substituents often hinder microbial enzymes .

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